molecular formula C20H14N4O2 B5504312 4-(4-quinazolinylamino)phenyl nicotinate

4-(4-quinazolinylamino)phenyl nicotinate

Cat. No. B5504312
M. Wt: 342.3 g/mol
InChI Key: WTYVJARHUGSMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which are closely related to 4-(4-quinazolinylamino)phenyl nicotinate, involves multiple steps, including condensation reactions and the use of catalysts such as KAl(SO4)2·12H2O under microwave irradiation or classical heating. These methods offer a straightforward approach to obtaining various quinazolin-4(3H)-one derivatives with potential biological activities (Mohammadi et al., 2017).

Molecular Structure Analysis

The structure of quinazolin-4(3H)-ones and their derivatives is characterized by the presence of the quinazoline ring, which is crucial for their biological activity. Advanced methods like X-ray crystallography have been utilized to determine the precise molecular structure and conformations of these compounds, providing insights into their reactivity and interaction with biological targets (Dilebo et al., 2021).

Chemical Reactions and Properties

Quinazolin-4(3H)-ones undergo various chemical reactions, including Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation, which is an efficient method to synthesize these compounds from N-arylamidines. This process is notable for its atom-economy and step-efficiency, offering a diverse range of 2-aryl(alkyl)quinazolin-4(3H)-ones (Ma et al., 2011).

Physical Properties Analysis

The physical properties of quinazolin-4(3H)-ones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are essential for understanding the compound's behavior in different environments and its formulation for potential applications.

Chemical Properties Analysis

The chemical properties of 4-(4-quinazolinylamino)phenyl nicotinate derivatives, including their reactivity, stability, and interaction with biological molecules, are determined by the functional groups attached to the quinazoline ring. Studies have shown that modifications on the quinazoline core can significantly impact the compound's biological activity, offering pathways to design more effective and selective agents (Rewcastle et al., 1995).

Scientific Research Applications

PARP-1 Inhibitors for Cancer Therapy

Quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme involved in DNA repair processes. Modifications on the quinazolin-4(3H)-one scaffold, particularly at the 2- and 8-positions, significantly enhanced PARP-1 inhibitory activity. These compounds show promise in inhibiting the proliferation of Brca1-deficient cells, suggesting potential applications in targeted cancer therapies (Kulkarni et al., 2012).

Anticancer Activity and EGFR Inhibition

2,3,7-Trisubstituted Quinazoline derivatives have demonstrated remarkable activity against CNS cancer cell lines, highlighting their potential as antitumor agents. The synthesis method optimization and rational approach in designing these compounds underscore their significance in cancer research. These derivatives target EGFR-tyrosine kinase, an important molecular target in cancer therapy (Noolvi & Patel, 2013).

Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors

Research on analogues of quinazolin derivatives has identified potent inhibitors of Nampt, an enzyme crucial for NAD+ biosynthesis in cells. These findings contribute to understanding cellular metabolism and have implications for developing novel therapeutic strategies for diseases associated with NAD+ metabolism (Lockman et al., 2010).

Irreversible Inhibitors of EGFR and HER-2 Tyrosine Kinases

6-Substituted-4-(3-bromophenylamino)quinazoline derivatives have been prepared as potential irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These compounds show enhanced antitumor activity and provide insights into designing inhibitors that can covalently interact with target enzymes, offering a promising approach for cancer therapy (Tsou et al., 2001).

Anticonvulsant and Antibacterial Applications

Quinazolin-4(3H)-ones derivatives have been explored for their anticonvulsant and antibacterial activities, demonstrating the versatility of this scaffold in addressing diverse therapeutic needs. Synthesis and evaluation of these derivatives provide a foundation for further development of novel treatments for neurological disorders and infectious diseases (Gupta et al., 2013), (Mohammadi et al., 2017).

Mechanism of Action

While the specific mechanism of action for “4-(4-quinazolinylamino)phenyl nicotinate” is not mentioned in the retrieved papers, quinazoline derivatives are known to exert their biological effects through a variety of targets such as DNA cleavage and p53 activation, aurora kinase inhibition, ERK inhibition, ErbB/HDAC inhibition, EGFR inhibition, VEGFR-2 tyrosine kinase inhibition, and PDE1 inhibition .

Future Directions

The future directions for the study of “4-(4-quinazolinylamino)phenyl nicotinate” and other quinazoline derivatives include further exploration of their synthesis methods, investigation of their biological activities, and development of novel therapeutics . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .

properties

IUPAC Name

[4-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-20(14-4-3-11-21-12-14)26-16-9-7-15(8-10-16)24-19-17-5-1-2-6-18(17)22-13-23-19/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYVJARHUGSMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.